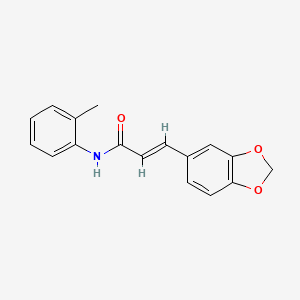
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide" falls into the category of acetamide compounds, which have been extensively studied for their diverse chemical reactions, synthesis methods, molecular structures, and properties. These compounds are known for their significant pharmacological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of closely related acetamide compounds often involves radical cyclization reactions. For example, Sato et al. (1992) described the formation of five-membered lactams by 5-endo-trig radical cyclisations of 2-chloro-N-(cycloalk-1-enyl)acetamides, which could offer insights into the synthesis of "2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide" (Sato et al., 1992).
Molecular Structure Analysis
Quantum chemical calculations and X-ray crystallography are commonly used to analyze the molecular structure of acetamide compounds. Choudhary et al. (2014) conducted detailed analyses on similar dichloroacetamide compounds, providing insights into their molecular structural parameters, vibrational frequencies, and electronic properties (Choudhary et al., 2014).
Chemical Reactions and Properties
Acetamides participate in various chemical reactions, including cyclization and hydrolysis. The reactivity and mechanisms underlying these processes can be complex, as demonstrated by Djaidi et al. (1996) in their study on the diverse reactivity of related amide derivatives with dimethyl acetylenedicarboxylate (Djaidi et al., 1996).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Practical Synthesis of 2-Arylamino-6-alkylaminopurines : A practical synthesis approach for antiasthmatic agents from 2,6-dichloropurine demonstrates the importance of cyclobutylamine in medicinal chemistry for creating potent therapeutic agents. This methodology underscores the relevance of structural analogs like 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide in drug development processes (Ciszewski, L. et al., 2006).
Neuropharmacology and Cognitive Effects
- GSK189254 as a Novel H3 Receptor Antagonist : The development of GSK189254, a compound with structural similarities to 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide, showcases its potential in improving cognitive performance in models of dementia and Alzheimer's disease, pointing towards the utility of such compounds in neuropharmacology (Medhurst, A. et al., 2007).
Photovoltaic and Material Science
- Photovoltaic Efficiency Modeling : The study on bioactive benzothiazolinone acetamide analogs, which share a conceptual framework with 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide, explores their potential in dye-sensitized solar cells. This research indicates the broader applicability of such compounds in enhancing photovoltaic efficiency, highlighting the significance of structural and functional versatility in material science (Mary, Y. et al., 2020).
Antiviral Research
- Therapeutic Effect in Japanese Encephalitis : A novel anilidoquinoline derivative structurally related to 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This work underscores the potential of such compounds in antiviral research, particularly in developing therapeutic agents against viral encephalitis (Ghosh, J. et al., 2008).
Propriétés
IUPAC Name |
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-4-5-10(14)11(7-9)15-12(16)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKIOSTCUCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)


![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)